![molecular formula C12H19N3O4S B1342497 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 899703-32-3](/img/structure/B1342497.png)
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
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Description
This compound, also known as 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid, has a molecular weight of 301.37 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O4S/c1-8-11(9(2)14(3)13-8)20(18,19)15-6-4-5-10(7-15)12(16)17/h10H,4-7H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H19N3O4S and a molecular weight of 301.37 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid and its derivatives have been explored in various synthesis and characterization studies. For instance, a series of related methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed as novel heterocyclic amino acids. These compounds serve as chiral and achiral building blocks in chemical synthesis, showcasing the versatility of pyrazole and piperidine derivatives in creating complex molecular structures. The synthesis involved converting piperidine-4-carboxylic and piperidine-3-carboxylic acids to β-keto esters, followed by reactions leading to the target pyrazole carboxylates. These compounds' structures were confirmed through comprehensive spectroscopic methods including 1H-, 13C-, and 15N-NMR, as well as HRMS investigations, highlighting their potential as versatile building blocks in organic synthesis (Matulevičiūtė et al., 2021).
Anticancer Applications
Some derivatives have been synthesized and evaluated as potential anticancer agents. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, for example, was aimed at exploring their anticancer activities. This involved converting ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate to various derivatives and evaluating them against cancer cell lines. Several compounds exhibited significant anticancer activity, underscoring the therapeutic potential of these chemical structures in developing new anticancer treatments (Rehman et al., 2018).
Antimicrobial Applications
The antimicrobial properties of related compounds have also been a focus of research. Derivatives like 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine have been synthesized and screened for antibacterial activity. These studies have demonstrated the potential of such compounds in addressing bacterial infections, showcasing the importance of the sulfonyl and piperidine functionalities in enhancing antimicrobial efficacy (Aziz‐ur‐Rehman et al., 2017).
Alzheimer’s Disease Research
Moreover, new derivatives have been synthesized with the aim of finding new drug candidates for Alzheimer’s disease. The process involved converting key intermediates into N-substituted derivatives and screening them for enzyme inhibition activity against acetylcholinesterase (AChE), a target in Alzheimer’s disease treatment. This research indicates the potential use of these compounds in developing treatments for neurodegenerative diseases, highlighting the broad applicability of these chemical frameworks in medicinal chemistry (Rehman et al., 2018).
properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-8-11(9(2)14(3)13-8)20(18,19)15-6-4-5-10(7-15)12(16)17/h10H,4-7H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYNCJMQAGDWKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid |
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